tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-thieno[3,2-b]pyridin-7-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)15(4)10-5-7-14-9-6-8-18-11(9)10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVBWAWZELSKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C2C(=NC=C1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate typically involves the following steps:
Formation of the Thieno[3,2-b]pyridine Core: The thieno[3,2-b]pyridine core can be synthesized through various methods, including cyclization reactions involving thiophene and pyridine derivatives.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the thieno[3,2-b]pyridine derivative with tert-butyl chloroformate and a suitable base, such as triethylamine, under anhydrous conditions.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate and related carbamates:
Key Observations:
- Heterocyclic Core: The thieno[3,2-b]pyridine core in the target compound distinguishes it from pyrrolidine (e.g., ) or simple pyridine derivatives (e.g., ).
- Substituent Effects: Fluorine atoms (e.g., in ) increase metabolic stability and lipophilicity, whereas methoxy groups (e.g., ) improve solubility. The methyl group in the target compound may reduce steric hindrance compared to bulkier substituents like trifluorophenyl .
- Boc Protection: All compounds utilize the Boc group for amine protection, ensuring stability during synthesis. However, steric shielding from the thienopyridine ring in the target compound may further enhance stability compared to less hindered analogs .
Biological Activity
tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thieno[3,2-b]pyridine core, which is fused with a carbamate group. The presence of a tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems. The molecular formula for this compound is , with a molecular weight of approximately 252.34 g/mol.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Thieno[3,2-b]pyridine Core : Cyclization reactions between thiophene and pyridine derivatives.
- Introduction of the Carbamate Group : Reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
- Methylation : Methylation of the nitrogen using methyl iodide or similar agents.
The biological activity of this compound is largely attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival. Notably, it has been identified as an inhibitor of the mitogen-activated protein kinase (MEK) pathway, which plays a critical role in cancer cell growth.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties by blocking essential signaling pathways:
- In vitro Studies : In cancer cell lines, the compound showed significant inhibition of MEK activity, leading to reduced cell proliferation.
- In vivo Studies : Animal models demonstrated a decrease in tumor size when treated with the compound, suggesting its potential as an anticancer agent.
Case Studies
- Antimicrobial Activity : A study explored the antimicrobial properties of thienopyridine derivatives, including this compound. Results indicated moderate activity against various bacterial strains, highlighting its potential for further development as an antimicrobial agent.
- Neuroprotective Effects : Another investigation assessed the neuroprotective effects against amyloid-beta toxicity in astrocytes. The compound demonstrated a reduction in inflammatory markers and oxidative stress indicators, suggesting potential applications in neurodegenerative disease treatment.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.34 g/mol |
| Lipophilicity | High |
| Biological Target | MEK pathway |
| Biological Activity | Observations |
|---|---|
| Anticancer | Significant MEK inhibition |
| Antimicrobial | Moderate activity against bacteria |
| Neuroprotective | Reduced inflammation in astrocytes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-methyl-N-{thieno[3,2-b]pyridin-7-yl}carbamate, and how can yield be improved?
- Methodology : Synthesis typically involves coupling reactions under inert conditions. For example, tert-butyl carbamates are synthesized via room-temperature reactions with reagents like HATU or EDCl, followed by purification via flash column chromatography (0–30% EtOAc in petrol). Yield improvements may involve optimizing stoichiometry, solvent polarity (e.g., DMF vs. THF), or catalyst loading. Lower yields (~27%) reported in similar thienopyridine carbamates suggest side reactions (e.g., ring-opening) require mitigation via controlled temperature or protective group strategies .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology :
- NMR : Analyze - and -NMR to confirm methyl and tert-butyl group positions, as well as thienopyridine ring substitution patterns. For example, thieno[3,2-b]pyridine protons typically resonate at δ 7.04–7.76 ppm in DMSO- .
- X-ray crystallography : Resolve ambiguities in regiochemistry by crystallizing the compound and analyzing bond angles/planes, as demonstrated for tert-butyl carbamate derivatives in solid-state studies .
Q. What purification techniques are most effective for isolating tert-butyl carbamate derivatives?
- Methodology : Flash chromatography (e.g., silica gel with EtOAc/petrol gradients) is standard, but HPLC with C18 columns may enhance purity for sensitive intermediates. Recrystallization using mixed solvents (e.g., EtOH/HO) can improve crystallinity for X-ray analysis .
Advanced Research Questions
Q. How does the thieno[3,2-b]pyridine core influence electronic properties in π-conjugated systems?
- Methodology : Investigate charge transport using organic field-effect transistors (OFETs). Compare field-effect mobility (μ) and on/off ratios of thienopyridine carbamates with other heterocycles (e.g., thiophene or pyridine derivatives). Computational modeling (DFT) can predict HOMO/LUMO levels and intramolecular charge transfer, critical for applications in organic electronics .
Q. What stability challenges arise under varying pH or thermal conditions, and how can they be addressed?
- Methodology : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Carbamate bonds are prone to hydrolysis under acidic/basic conditions; stabilizing strategies include lyophilization for storage or co-formulating with pH-buffering excipients. Thermal gravimetric analysis (TGA) can identify decomposition thresholds .
Q. How can structure-activity relationships (SAR) guide the design of enzyme inhibitors using this scaffold?
- Methodology : Synthesize analogs with substituent variations (e.g., fluorination at thienopyridine positions) and test inhibition against kinases (e.g., c-Src) using enzymatic assays. Compare IC values to correlate electronic/steric effects with activity. For example, morpholinylmethylphenyl groups in similar scaffolds enhance kinase binding .
Q. How should contradictory data on reaction yields or biological activity be resolved?
- Methodology : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity). For biological assays, validate using orthogonal methods (e.g., SPR vs. fluorescence polarization). Cross-reference synthetic protocols to identify variables like solvent polarity or catalyst batch effects .
Q. What role can this compound play in PROTAC (Proteolysis-Targeting Chimera) development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
